molecular formula C8H16O5 B019566 Methyl 6-deoxy-3-methylmannopyranoside CAS No. 104874-61-5

Methyl 6-deoxy-3-methylmannopyranoside

Cat. No. B019566
M. Wt: 192.21 g/mol
InChI Key: HOJMKDURBMYBFR-QYYLWSOASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-deoxy-3-methylmannopyranoside (MDMP) is a carbohydrate molecule that has gained significant attention in the scientific community due to its potential applications in various fields such as biochemistry, medicine, and agriculture. This molecule is a derivative of mannose, which is a naturally occurring sugar found in many fruits and vegetables. The unique structure of MDMP makes it an attractive candidate for various scientific applications.

Mechanism Of Action

The mechanism of action of Methyl 6-deoxy-3-methylmannopyranoside is not fully understood. However, it is believed to interact with specific enzymes and proteins involved in carbohydrate metabolism. It may also modulate the immune system and inhibit the growth of cancer cells.

Biochemical And Physiological Effects

Methyl 6-deoxy-3-methylmannopyranoside has been shown to have various biochemical and physiological effects. It can modulate the expression of genes involved in inflammation and cancer. It can also inhibit the activity of enzymes involved in carbohydrate metabolism. In addition, Methyl 6-deoxy-3-methylmannopyranoside has been shown to have antioxidant and anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

Methyl 6-deoxy-3-methylmannopyranoside has several advantages for lab experiments. It is a stable molecule that can be easily synthesized and purified. It is also a non-toxic molecule that can be used in various cell-based and animal-based experiments. However, the limitations of Methyl 6-deoxy-3-methylmannopyranoside include its limited solubility in water and its potential to interact with other molecules in the experimental system.

Future Directions

There are several future directions for research involving Methyl 6-deoxy-3-methylmannopyranoside. One area of research is the development of Methyl 6-deoxy-3-methylmannopyranoside-based drugs for the treatment of cancer and inflammation. Another area of research is the use of Methyl 6-deoxy-3-methylmannopyranoside as a plant growth regulator and a source of energy for microorganisms. Additionally, the interactions between Methyl 6-deoxy-3-methylmannopyranoside and specific proteins and enzymes involved in carbohydrate metabolism need to be further elucidated.

Synthesis Methods

The synthesis of Methyl 6-deoxy-3-methylmannopyranoside involves several steps, including the protection of the hydroxyl groups, the formation of the pyranose ring, and the deprotection of the hydroxyl groups. The most common method for synthesizing Methyl 6-deoxy-3-methylmannopyranoside is through the use of chemical reactions, such as acetylation, bromination, and deacetylation. The process requires careful control of reaction conditions to ensure high yield and purity of the final product.

Scientific Research Applications

Methyl 6-deoxy-3-methylmannopyranoside has been extensively studied in various scientific fields, including biochemistry, medicine, and agriculture. In biochemistry, Methyl 6-deoxy-3-methylmannopyranoside is used as a substrate for enzymes involved in carbohydrate metabolism. It is also used as a probe for studying the interactions between carbohydrates and proteins. In medicine, Methyl 6-deoxy-3-methylmannopyranoside has potential applications as an anti-inflammatory and anti-cancer agent. In agriculture, Methyl 6-deoxy-3-methylmannopyranoside is used as a plant growth regulator and a source of energy for microorganisms.

properties

CAS RN

104874-61-5

Product Name

Methyl 6-deoxy-3-methylmannopyranoside

Molecular Formula

C8H16O5

Molecular Weight

192.21 g/mol

IUPAC Name

(2R,3R,4R,5S,6S)-2-methoxy-4,6-dimethyloxane-3,4,5-triol

InChI

InChI=1S/C8H16O5/c1-4-5(9)8(2,11)6(10)7(12-3)13-4/h4-7,9-11H,1-3H3/t4-,5-,6-,7+,8+/m0/s1

InChI Key

HOJMKDURBMYBFR-QYYLWSOASA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@@]([C@H]([C@@H](O1)OC)O)(C)O)O

SMILES

CC1C(C(C(C(O1)OC)O)(C)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC)O)(C)O)O

Other CAS RN

104874-61-5

synonyms

methyl 6-deoxy-3-methylmannopyranoside
methyl evalopyranoside

Origin of Product

United States

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